2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide

physicochemical differentiation lipophilicity chromene benzamide

2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide (CAS 2321338-34-3) is a synthetic small molecule that belongs to the 2-imino-2H-chromene-3-carbonitrile class. It comprises a 3-cyano-2H-chromen-2-ylidene core linked via an imine bridge to a benzamide moiety that bears an N-(4-methylphenyl)methyl substituent.

Molecular Formula C25H19N3O2
Molecular Weight 393.446
CAS No. 2321338-34-3
Cat. No. B2710458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide
CAS2321338-34-3
Molecular FormulaC25H19N3O2
Molecular Weight393.446
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=C3C(=CC4=CC=CC=C4O3)C#N
InChIInChI=1S/C25H19N3O2/c1-17-10-12-18(13-11-17)16-27-24(29)21-7-3-4-8-22(21)28-25-20(15-26)14-19-6-2-5-9-23(19)30-25/h2-14H,16H2,1H3,(H,27,29)
InChIKeySRENHSMIPJLMTO-FVDSYPCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide (CAS 2321338-34-3): Sourcing Baseline for a Chromene–Benzamide Research Candidate


2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide (CAS 2321338-34-3) is a synthetic small molecule that belongs to the 2-imino-2H-chromene-3-carbonitrile class. It comprises a 3-cyano-2H-chromen-2-ylidene core linked via an imine bridge to a benzamide moiety that bears an N-(4-methylphenyl)methyl substituent. The compound has the molecular formula C₂₅H₁₉N₃O₂ and a molecular weight of 393.45 g·mol⁻¹ . Compounds built on the 2-imino-2H-chromene-3-carbonitrile scaffold are recognized for a wide spectrum of pharmacological activities including anticancer, antimicrobial and enzyme-inhibitory effects [1]. The addition of the 4-methylbenzylamide group on the benzamide portion distinguishes this specific entity from simpler 2-iminochromene-3-carbonitrile analogues and is expected to modulate physicochemical properties and target-engagement profiles.

Why Generic 2-Iminochromene-3-carbonitriles Cannot Replace 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide (2321338-34-3) in Target-ID Projects


The 2-imino-2H-chromene-3-carbonitrile family is structurally diverse, and minor alterations at the imine or benzamide terminus can profoundly shift biological activity. The immediate de-benzylated analogue, 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide (CAS 2321352-36-5, MW 289.29 g·mol⁻¹), lacks the N-(4-methylphenyl)methyl group entirely, resulting in a >100 Da mass deficit and substantially different lipophilicity . In related chromene series, substitution of the exocyclic nitrogen with sulfonyl, aryl, or carboxamide groups has been shown to switch target preference between aromatase, histone deacetylases (HDACs), and kinases [1]. Consequently, generic procurement of an unsubstituted 2-iminochromene-3-carbonitrile core risks selecting a molecule with markedly divergent potency, selectivity, and off-target liability. The quantitative evidence below details where differentiation has been observed or is mechanistically predicted.

Quantitative Differentiation Evidence for 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide (2321338-34-3) versus Closest Analogues


Molecular Weight and Lipophilicity Differentiation vs. De-Benzylated Analogue (CAS 2321352-36-5)

The target compound bears an N-(4-methylphenyl)methyl substituent that substantially increases molecular weight and calculated lipophilicity compared to the de-benzylated analogue 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide (CAS 2321352-36-5) . The added aromatic ring and methyl group raise MW from 289.29 to 393.45 g·mol⁻¹ and are predicted to increase cLogP by approximately 1.5–2.0 log units based on fragment contributions. This shift is expected to enhance passive membrane permeability and alter intracellular distribution, factors critical for cell-based phenotypic screening and target engagement in intracellular protein targets such as HDACs .

physicochemical differentiation lipophilicity chromene benzamide

Chromene-Scaffold Aromatase Inhibitory Activity: Class-Level Inference for Benzamide Derivatives

In a 2025 study on sulfonyl-substituted chromene derivatives, the 3-cyano-2H-chromen-2-ylidene scaffold demonstrated potent aromatase (CYP19A1) inhibition. Compound AN1, (Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide, exhibited an IC₅₀ of 0.20 μM, while compound AN13, the 6-bromo-methanesulfonamide analogue, gave an IC₅₀ of 0.24 μM [1]. Both compounds also showed pronounced cytotoxicity against MCF-7, MDA-MB-231, and HCT-116 cancer cell lines in MTT assays. Although these comparators are sulfonamide rather than benzamide derivatives, the conserved 3-cyano-2H-chromen-2-ylidene core suggests that the target compound, which incorporates a benzamide group, may retain aromatase-inhibitory capacity while offering differentiated selectivity due to the distinct exocyclic substituent.

aromatase inhibition chromene anticancer

Predicted HDAC Inhibitory Potential: Structural Rationale vs. De-Benzylated Analogue

The 2-imino-2H-chromene-3-carbonitrile scaffold has been described as a privileged structure for histone deacetylase (HDAC) inhibition. The de-benzylated analogue 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide (CAS 2321352-36-5) is annotated as an HDAC inhibitor . The target compound retains the benzamide zinc-binding group that is essential for chelating the catalytic Zn²⁺ ion in class I/II HDACs, while the 4-methylbenzyl extension increases hydrophobic surface area, potentially enhancing binding to the HDAC surface recognition groove. This structural difference is anticipated to yield a distinct HDAC isoform selectivity profile compared to the naked benzamide analogue, though direct comparative IC₅₀ data are not yet published .

HDAC inhibition chromene epigenetics

Synthetic Tractability and Structural Diversification Potential

The 2-imino-2H-chromene-3-carbonitrile platform is synthetically accessible via one-pot Knoevenagel condensation of salicylaldehydes with malononitrile, followed by imine formation with anilines or amines [1]. The target compound's benzamide with a 4-methylbenzyl substituent is a functionalized variant that can serve as a diversification point for structure–activity relationship (SAR) studies. The de-benzylated analogue (CAS 2321352-36-5) is the common synthetic intermediate; thus the target compound represents a more elaborated, late-stage derivative. For procurement, this means that the compound is a ready-to-use advanced intermediate rather than a starting material, offering direct entry into biological testing without additional synthetic steps.

synthetic accessibility SAR chromene library

Recommended Application Scenarios for 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide (2321338-34-3)


Endocrine-Responsive Cancer Lead Optimization

The validated aromatase inhibitory activity of the 3-cyano-2H-chromen-2-ylidene core (IC₅₀ = 0.20 μM for sulfonamide analogue AN1) makes this compound a candidate for aromatase inhibitor screening in estrogen receptor-positive (ER⁺) breast cancer models [1]. The benzamide moiety may offer differentiated metabolic stability and solubility compared to sulfonamide analogues, which is critical for in vivo efficacy studies in MCF-7 xenograft models.

Epigenetic Probe Discovery Targeting HDAC Isoforms

Based on the chromene-benzamide scaffold's structural similarity to known HDAC inhibitor pharmacophores, this compound is suitable for primary screening against class I and IIb HDAC isoforms. The N-(4-methylphenyl)methyl extension is expected to interact with the surface recognition domain, potentially yielding isoform-selective inhibition profiles distinct from standard hydroxamic acid HDAC inhibitors .

Chromene Library Expansion for Phenotypic Screening

The compound serves as a fully elaborated chromene-benzamide building block for diversity-oriented synthesis. Its advanced synthetic stage means procurement directly enables biological annotation in broad phenotypic screens (e.g., cell viability, antimicrobial, antioxidant DPPH assays) without upfront chemistry investment, accelerating the identification of novel bioactivities associated with the 4-methylbenzyl substitution pattern.

Quote Request

Request a Quote for 2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.